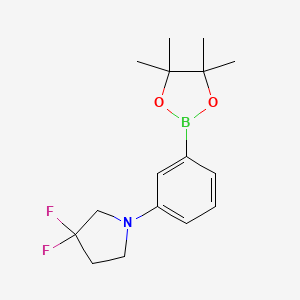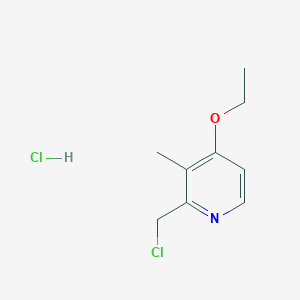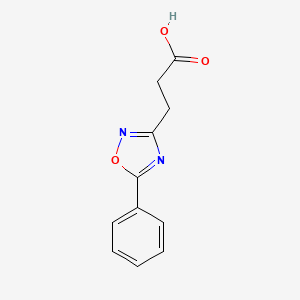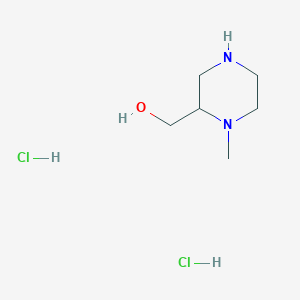
(5-Méthyl-3-(m-tolyl)isoxazol-4-yl)méthanol
Vue d'ensemble
Description
(5-Methyl-3-m-tolyl-isoxazol-4-yl)-methanol, also known as 5M3MI, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a colorless to pale yellow liquid at room temperature and has a sweet, pungent odor. 5M3MI is a derivative of isoxazole, a heterocyclic aromatic compound that contains a five-membered ring with two nitrogen atoms and three carbon atoms.
Applications De Recherche Scientifique
Synthèse des dérivés d'isoxazole
Les dérivés d'isoxazole sont synthétisés par diverses réactions chimiques, impliquant souvent des catalyseurs pour améliorer le rendement et la sélectivité. Par exemple, une étude traite de la synthèse de 3-Méthyl-4-arylméthylène-isoxazol-5(4H)-ones catalysées par différentes substances .
Processus photochimiques
La synthèse photochimique est une autre méthode utilisée pour créer des dérivés d'isoxazole. Ce processus peut impliquer la formation intermédiaire de radicaux, qui peut être confirmée par des expériences de piégeage de radicaux .
Évaluation biologique
Les dérivés d'isoxazole sont évalués pour leurs activités biologiques, telles que le potentiel d'inhibition contre les enzymes humaines comme l'anhydrase carbonique . Cela a des implications pour les applications thérapeutiques.
Activités antifongiques
Certains composés isoxazoliques ont été testés pour leurs propriétés antifongiques contre diverses espèces fongiques, ce qui pourrait conduire à de nouveaux médicaments antifongiques .
Voies de synthèse sans métal
Le développement de voies de synthèse sans métal pour la synthèse d'isoxazole est un domaine d'intérêt en raison de son importance environnementale et biologique .
Mécanisme D'action
Mode of Action
It is known that isoxazole derivatives can interact with their targets in various ways, depending on the specific structure of the derivative and the target .
Biochemical Pathways
Isoxazole derivatives are known to have significant biological interests, suggesting they may interact with multiple biochemical pathways .
Result of Action
Isoxazole derivatives have been used in a variety of applications, ranging from medicinal chemistry to biochemistry, suggesting they may have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
[5-methyl-3-(3-methylphenyl)-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-4-3-5-10(6-8)12-11(7-14)9(2)15-13-12/h3-6,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQJPWJKLVUSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1532829.png)




![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline](/img/structure/B1532835.png)


![Methoxy[(oxan-4-yl)methyl]amine hydrochloride](/img/structure/B1532840.png)



![8-(Pyridin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1532847.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1532848.png)